molecular formula C12H14O2 B15240947 2-Cyclopropanecarbonyl-4,6-dimethylphenol

2-Cyclopropanecarbonyl-4,6-dimethylphenol

Cat. No.: B15240947
M. Wt: 190.24 g/mol
InChI Key: FWTNMXBAZOVHKJ-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-4,6-dimethylphenol is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a phenolic compound characterized by the presence of a cyclopropane carbonyl group and two methyl groups attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropanecarbonyl-4,6-dimethylphenol typically involves the acylation of 4,6-dimethylphenol with cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropanecarbonyl-4,6-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropyl alcohol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Cyclopropanecarbonyl-4,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-4,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropane carbonyl group can interact with nucleophiles. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A phenolic compound with two methyl groups attached to the benzene ring.

    2,5-Dimethylphenol: Similar structure but with methyl groups in different positions.

    4-Methylphenol (p-Cresol): A phenol with a single methyl group.

Uniqueness

2-Cyclopropanecarbonyl-4,6-dimethylphenol is unique due to the presence of the cyclopropane carbonyl group, which imparts distinct chemical and physical properties compared to other methylphenols

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-3,5-dimethylphenyl)methanone

InChI

InChI=1S/C12H14O2/c1-7-5-8(2)11(13)10(6-7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3

InChI Key

FWTNMXBAZOVHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)C2CC2)O)C

Origin of Product

United States

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